molecular formula C10H10O B14691099 5,8-Dihydronaphthalen-2-ol CAS No. 23950-48-3

5,8-Dihydronaphthalen-2-ol

Cat. No.: B14691099
CAS No.: 23950-48-3
M. Wt: 146.19 g/mol
InChI Key: SLDXQJKDITYTDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,8-Dihydronaphthalen-2-ol is an organic compound with the molecular formula C10H10O. It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the second position and hydrogenation at the 5th and 8th positions. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

5,8-Dihydronaphthalen-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-naphthol using a suitable reducing agent. For instance, catalytic hydrogenation of 1-naphthol in the presence of a palladium catalyst can yield this compound . Another method involves the reduction of 1-naphthalenone using sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydronaphthalen-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dihydronaphthalen-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dihydronaphthalen-2-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical interactions .

Comparison with Similar Compounds

Similar Compounds

    7,8-Dihydronaphthalen-2-ol: Similar structure but differs in the position of hydrogenation.

    1-Naphthol: Lacks hydrogenation at the 5th and 8th positions.

    Naphthoquinones: Oxidized derivatives of naphthalene.

Uniqueness

5,8-Dihydronaphthalen-2-ol is unique due to its specific hydrogenation pattern and the presence of a hydroxyl group. This combination of features imparts distinct chemical properties, making it valuable in various synthetic and research applications .

Properties

CAS No.

23950-48-3

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

5,8-dihydronaphthalen-2-ol

InChI

InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-2,5-7,11H,3-4H2

InChI Key

SLDXQJKDITYTDE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2=C1C=CC(=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.